molecular formula C11H12BrClO2 B1416002 4-(3-Bromo-5-chlorophenoxy)oxane CAS No. 2018846-25-6

4-(3-Bromo-5-chlorophenoxy)oxane

Cat. No.: B1416002
CAS No.: 2018846-25-6
M. Wt: 291.57 g/mol
InChI Key: NOUJXXMCXZHSPT-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-chlorophenoxy)oxane is a chemical compound with a unique structure that offers a gateway to innovative research in various fields. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenoxy group, which is further connected to an oxane ring.

Preparation Methods

The synthesis of 4-(3-Bromo-5-chlorophenoxy)oxane can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of complex organic molecules. The reaction typically involves the use of boron reagents and palladium catalysts under controlled conditions .

Chemical Reactions Analysis

4-(3-Bromo-5-chlorophenoxy)oxane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various products depending on the reagents and conditions used.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.

Scientific Research Applications

4-(3-Bromo-5-chlorophenoxy)oxane has diverse scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of biological processes and interactions due to its unique chemical properties.

    Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-chlorophenoxy)oxane involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in the structure and function of the target molecules, ultimately affecting biological processes .

Comparison with Similar Compounds

4-(3-Bromo-5-chlorophenoxy)oxane can be compared with other similar compounds, such as tetrahydropyran (oxane) and its derivatives . While tetrahydropyran is a simple six-membered ring containing five carbon atoms and one oxygen atom, this compound has additional bromine and chlorine atoms attached to the phenoxy group, making it more complex and versatile for various applications. The presence of these halogen atoms enhances the compound’s reactivity and potential for use in diverse scientific research and industrial applications .

Properties

IUPAC Name

4-(3-bromo-5-chlorophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO2/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10/h5-7,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUJXXMCXZHSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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